4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNOS/c12-5-9-7-16-11(14-9)6-15-10-3-1-8(13)2-4-10/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWHNYPDMVGDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=CS2)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole typically involves the reaction of 4-fluorophenol with chloromethyl methyl ether in the presence of a base to form 4-fluorophenoxymethyl chloride. This intermediate is then reacted with 2-aminothiazole under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring or other functional groups.
Coupling Reactions: The fluorophenoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazoles, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the thiazole ring significantly influence physicochemical properties such as solubility, melting point, and stability. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen Effects: Replacement of the 4-fluorophenoxy group with a 4-chlorophenyl group (e.g., compound in ) increases molecular symmetry and crystallinity but may reduce solubility due to higher hydrophobicity.
- Electron-Donating Groups: The methoxyphenoxymethyl substituent in enhances solubility in polar solvents compared to the target compound.
Antimicrobial Activity
- The target compound’s structural analog, 4-(4-chlorophenyl)-2-(triazolyl)-thiazole , demonstrates antimicrobial activity against Gram-positive bacteria (MIC: 8 µg/mL) due to its ability to disrupt bacterial membrane integrity .
- 4-(Trifluoromethylphenyl)-thiazole derivatives (e.g., compounds in ) show enhanced activity against acetylcholinesterase (AChE) via π-π interactions with Trp286 and Tyr341 residues, achieving IC50 values of 0.12–0.45 µM.
Antimycobacterial Potential
- Thiazole-containing amino acids (e.g., ) with substituted aryl groups exhibit antimycobacterial activity (MIC: 16–64 µg/mL) by inhibiting cell wall synthesis. The chloromethyl group in the target compound may similarly enhance penetration through lipid-rich mycobacterial membranes.
Crystallographic and Conformational Analysis
- Isostructural Halogen Derivatives : Compounds 4 and 5 in (Cl and Br analogs) are isostructural with triclinic (P 1̄) symmetry. Despite similar conformations, the Cl-substituted compound shows tighter crystal packing due to smaller van der Waals radius, leading to higher thermal stability (Tₘ: 215°C vs. 198°C for Br analog).
- Fluorophenoxy vs. Methoxyphenoxy: The 4-fluorophenoxy group in the target compound introduces steric hindrance and dipole interactions, altering crystal lattice energy compared to methoxy-substituted analogs .
Reactivity of the Chloromethyl Group
- The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or azides to form derivatives with enhanced water solubility or bioactivity. For example, reaction with 4-aminophenyl groups yields Schiff bases with antimycobacterial properties .
Biological Activity
4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure incorporates a chloromethyl group and a fluorophenoxy moiety, which may influence its interaction with biological targets.
The molecular formula of this compound is CHClFNOS, with a molecular weight of approximately 257.71 g/mol. The compound exhibits a logP value of 3.6, indicating moderate lipophilicity, which may affect its bioavailability and distribution in biological systems .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values varying based on structural modifications .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'... | Escherichia coli | 32 |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'... | Pseudomonas aeruginosa | 64 |
These findings suggest that the thiazole structure is conducive to antimicrobial activity, potentially making derivatives like the compound viable candidates for further development as antimicrobial agents.
Anticancer Activity
In addition to antimicrobial effects, thiazole derivatives have shown promise in anticancer research. Preliminary studies indicate that similar compounds can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For example, modifications to the thiazole ring in related compounds have resulted in low nanomolar potency against various cancer cell lines, including melanoma and prostate cancer cells .
Table 2: Anticancer Activity of Related Thiazole Compounds
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| SMART Compounds | Melanoma | 0.124 |
| SMART Compounds | Prostate Cancer | 0.400 |
These results highlight the potential of thiazole derivatives as anticancer agents, warranting further investigation into their mechanisms of action.
The mechanism by which this compound exerts its biological effects involves interactions at the cellular level that disrupt essential processes such as protein synthesis and cell division. The presence of both chloromethyl and fluorophenoxy groups may enhance its binding affinity to biological targets compared to simpler thiazole derivatives.
Case Studies
Several case studies have illustrated the efficacy of thiazole derivatives in clinical settings:
-
Case Study on Antimicrobial Efficacy :
A study evaluated the activity of various thiazoles against multi-drug resistant strains of bacteria. The results indicated that certain modifications led to enhanced activity against MRSA strains, suggesting a potential role for these compounds in treating resistant infections . -
Case Study on Anticancer Potential :
Another investigation into thiazole-based compounds demonstrated significant cytotoxicity against prostate cancer cells with IC values indicating potent antiproliferative effects. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole, and what critical reaction conditions should be optimized?
- Methodology : The compound can be synthesized via cyclization reactions (e.g., Hantzsch thiazole formation) using thiosemicarbazones and α-halo ketones, followed by functionalization of the chloromethyl and fluorophenoxy groups. Key steps include:
- Cyclization of thiosemicarbazones with brominated ketones (e.g., 2-bromo-4-chloroacetophenone) under reflux in polar aprotic solvents like DMSO .
- Introduction of the 4-fluorophenoxymethyl group via nucleophilic substitution or coupling reactions, requiring controlled pH and inert atmospheres to prevent oxidation .
- Critical Conditions : Optimize temperature (70–80°C), solvent (e.g., PEG-400 for catalytic efficiency), and stoichiometry of reagents. Monitor reaction progress via TLC and purify via recrystallization (e.g., water-ethanol mixtures) .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methods :
- 1H/13C NMR : Look for thiazole ring protons (δ 6.5–8.5 ppm) and chloromethyl group (δ ~4.5 ppm for CH2Cl). The 4-fluorophenoxy group shows aromatic splitting patterns (e.g., doublets for para-substituted fluorine) .
- IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm⁻¹), C-S (~650 cm⁻¹), and C-O-C (1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C11H10ClFNO2S) and fragment ions corresponding to thiazole ring cleavage .
Q. How does the chloromethyl group influence chemical reactivity, and what substitution reactions are commonly employed?
- Reactivity : The chloromethyl group acts as a reactive site for nucleophilic substitution (e.g., with amines, thiols) to generate derivatives for biological testing. Its leaving-group capability facilitates functionalization .
- Common Reactions :
- Alkylation : React with sodium azide to introduce azide groups for click chemistry .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to modify the aromatic moiety .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of derivatives across studies?
- Methodology :
- Purity Assessment : Use HPLC or GC-MS to verify compound purity, as impurities (e.g., unreacted intermediates) may skew bioactivity results .
- Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times) to isolate structure-activity relationships (SAR) .
- Structural Analogs : Compare with analogs like 4-(4-chlorophenyl)thiazoles to identify substituent-specific effects .
Q. How can computational chemistry predict interaction mechanisms with biological targets?
- Approaches :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Prioritize docking poses with high binding affinity and complementary electrostatics .
- MD Simulations : Simulate ligand-protein stability in aqueous environments to assess binding kinetics and conformational changes .
- Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition IC50 values) .
Q. What are the challenges in optimizing this compound for selective biological activity, and how can SAR studies address them?
- Challenges : Off-target effects due to the thiazole ring’s broad reactivity and fluorophenoxy group’s lipophilicity .
- SAR Strategies :
- Substituent Variation : Replace the 4-fluorophenoxy group with bulkier substituents (e.g., trifluoromethyl) to enhance target selectivity .
- Prodrug Design : Mask the chloromethyl group with enzymatically cleavable protectors (e.g., acetyl) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
